Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate, also known as MATC, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Scientific Research Applications
1. Synthesis of Complex Compounds
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate has been used in the synthesis of various complex compounds. For example, it has been used in the preparation of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its utility in creating diverse molecular structures (Žugelj et al., 2009).
2. Crystallographic Studies
The compound has been the subject of crystallographic studies to understand its structure better. These studies provide insights into its molecular conformation and intermolecular contacts, which are crucial for its applications in various chemical syntheses (Kennedy et al., 1999).
3. Solid Phase Synthesis
It has been utilized in solid phase synthesis techniques. For example, a study demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, which underscores the versatility of the compound in facilitating different synthetic methodologies (Kim et al., 2019).
4. Development of Anticancer Agents
Research has shown that derivatives of methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate can serve as potential anticancer agents. This is evident from studies where its derivatives have demonstrated antiproliferative activities against cancer cells (Lu et al., 2009).
properties
IUPAC Name |
methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-18-8-5-3-7(4-6-8)10(16)11-9(12(17)19-2)15-13(14)20-11/h3-6H,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPHKQAWSVZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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